3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride
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Overview
Description
3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride is a chemical compound with the molecular formula C7H3BrClNO2S2 and a molecular weight of 312.6 g/mol . This compound is notable for its unique chemical structure, which includes a bromine atom, a thieno[3,2-b]pyridine ring, and a sulfonyl chloride group . It has gained significant attention in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride typically involves the reaction of 3-bromothieno[3,2-b]pyridine with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling reactions: Catalysts like palladium or copper are often employed in these reactions.
Major Products Formed
The major products formed from these reactions include various substituted thieno[3,2-b]pyridine derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or proteins . This reactivity is the basis for its potential biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromothieno[3,2-b]pyridine-2-sulfonyl chloride
- 3-Bromothieno[3,2-b]pyridine-4-sulfonyl chloride
- 3-Bromothieno[3,2-b]pyridine-5-sulfonyl chloride
Uniqueness
3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride is unique due to the position of the sulfonyl chloride group on the thieno[3,2-b]pyridine ring. This specific positioning can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound involves the introduction of a sulfonyl chloride group at the 6-position of the thieno[3,2-b]pyridine ring. This specific positioning influences the compound's reactivity and biological activity. The sulfonyl chloride group is known for its high reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules, which can lead to the inhibition of specific enzymes or proteins .
Antimicrobial Properties
Research has indicated that this compound exhibits promising antimicrobial properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Methicillin-resistant S. aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Pseudomonas aeruginosa | 10 | 128 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression . Notably, it has shown efficacy against human colon adenocarcinoma cells (HT-29) and murine melanoma cells (B16) with minimal cytotoxicity to normal cells.
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HT-29 | 5.0 | Induction of apoptosis |
B16 | 7.5 | Cell cycle arrest at G0/G1 phase |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl chloride moiety can form covalent bonds with nucleophilic amino acids in enzymes, leading to their inhibition.
- DNA Interaction : Some studies suggest that this compound may intercalate into DNA, disrupting replication and transcription processes .
- Reactive Oxygen Species (ROS) Modulation : It has been observed that this compound can influence ROS levels within cells, potentially leading to oxidative stress and subsequent apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound effectively inhibited growth in MRSA and other resistant strains. The study highlighted its potential as a lead compound for developing new antibiotics .
- Anticancer Research : In vitro studies on HT-29 and B16 cell lines revealed that treatment with this compound resulted in significant reductions in cell viability compared to controls. The mechanism was linked to the activation of apoptotic pathways and cell cycle arrest .
Properties
IUPAC Name |
3-bromothieno[3,2-b]pyridine-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2S2/c8-5-3-13-6-1-4(14(9,11)12)2-10-7(5)6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBORNQTBVSNHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC=C2Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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